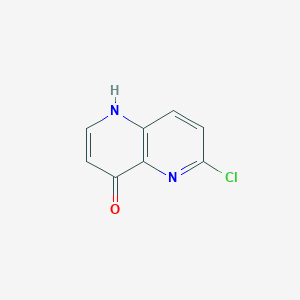

6-Chloro-1,5-naphthyridin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1H-1,5-naphthyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-7-2-1-5-8(11-7)6(12)3-4-10-5/h1-4H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKMKGIVCGORHJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1NC=CC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 6-Chloro-1,5-naphthyridin-4-ol: Synthesis, Properties, and Applications in Drug Discovery

Introduction

The 1,5-naphthyridine ring system is a privileged heterocyclic scaffold, forming the core of numerous biologically active compounds.[1] Its rigid, planar structure and the presence of nitrogen atoms capable of hydrogen bonding make it an ideal framework for interacting with various biological targets. Within this important class of molecules, 6-Chloro-1,5-naphthyridin-4-ol emerges as a pivotal chemical intermediate. Its strategic placement of a chloro group, a versatile synthetic handle, and a hydroxy/oxo moiety allows for extensive chemical derivatization.

This technical guide offers an in-depth exploration of this compound for researchers, medicinal chemists, and drug development professionals. We will delve into its physicochemical properties, provide a detailed, mechanistically-grounded synthesis protocol, discuss methods for its characterization, and explore its vast potential as a building block in the synthesis of novel therapeutic agents. The narrative is designed to not only present data but to also explain the causality behind the experimental choices, ensuring a trustworthy and authoritative resource for laboratory application.

Physicochemical and Structural Properties

This compound (CAS No. 1312760-59-0) is a heterocyclic compound featuring a fused pyridopyridine core.[2][3] The molecule exists in tautomeric equilibrium between the 4-hydroxy and the 4-one forms, with the keto form (1H-1,5-naphthyridin-4-one) generally being the more stable in the solid state. This tautomerism is a critical consideration for its reactivity and biological interactions.

| Property | Value | Source |

| CAS Number | 1312760-59-0 | [2],[3],[4] |

| Molecular Formula | C₈H₅ClN₂O | [2],[3] |

| Molecular Weight | 180.59 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | C1=CC(=NC2=C1NC=CC2=O)Cl | [2] |

| InChI Key | QKMKGIVCGORHJY-UHFFFAOYSA-N | [2] |

| Predicted pKa | 8.72 ± 0.50 | [2] |

| Monoisotopic Mass | 180.0090405 Da | [2] |

Synthesis and Mechanistic Insights

The construction of the 1,5-naphthyridine core is well-established in organic chemistry.[1][5] A robust and logical approach to synthesize this compound is through a variation of the Conrad-Limpach reaction, which involves the condensation of an aromatic amine with a β-ketoester, followed by thermal cyclization.[1]

The causality for this strategic choice lies in the commercial availability of starting materials and the high-yielding nature of the reaction sequence. Starting with 3-amino-5-chloropyridine ensures the correct placement of the chlorine atom on the final naphthyridine ring.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the Gould-Jacobs reaction, a well-documented method for synthesizing 4-hydroxynaphthyridine derivatives.[5]

Step 1: Synthesis of Diethyl 2-(((5-chloropyridin-3-yl)amino)methylene)malonate (Intermediate C)

-

In a 250 mL round-bottom flask, combine 3-amino-5-chloropyridine (10.0 g, 77.8 mmol) and diethyl (ethoxymethylene)malonate (18.4 g, 85.1 mmol).

-

Heat the reaction mixture at 120-130°C for 2 hours with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature. The resulting solid or viscous oil is triturated with hexane or petroleum ether to induce crystallization.

-

Collect the solid product by vacuum filtration, wash with cold hexane, and dry under vacuum. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of Ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate (Intermediate D)

-

To a flask containing a high-boiling point solvent such as diphenyl ether (100 mL), preheated to 240-250°C, add the intermediate from Step 1 in portions over 15-20 minutes.

-

Causality: The high temperature is crucial for overcoming the activation energy of the intramolecular electrophilic cyclization onto the pyridine ring, followed by the elimination of ethanol.[5]

-

Maintain the temperature for 30 minutes after the addition is complete.

-

Cool the reaction mixture to below 100°C and add hexane to precipitate the product.

-

Filter the solid, wash thoroughly with hexane to remove the diphenyl ether, and then with ethyl acetate. Dry the product under vacuum.

Step 3: Synthesis of this compound (Final Product E)

-

Suspend the ester from Step 2 (10.0 g) in a 10% aqueous sodium hydroxide solution (100 mL).

-

Heat the mixture to reflux for 2-4 hours until the saponification is complete (monitored by TLC).

-

Cool the resulting clear solution in an ice bath and carefully acidify with concentrated hydrochloric acid to pH 2-3. This protonates the carboxylate and induces decarboxylation upon heating.

-

Heat the acidified mixture gently to 50-60°C for 1 hour to ensure complete decarboxylation, observed by the cessation of CO₂ evolution.

-

Cool the mixture to room temperature. Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

-

Dry the final product, this compound, in a vacuum oven at 60°C.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is essential. The following techniques are standard for its characterization.

| Technique | Expected Results |

| ¹H NMR | Aromatic protons on the naphthyridine core are expected to appear in the δ 7.0-9.0 ppm range. The specific chemical shifts and coupling constants will be characteristic of the substitution pattern. The N-H proton of the pyridone tautomer will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).[6] |

| ¹³C NMR | Aromatic carbons will resonate in the δ 110-160 ppm range. The carbonyl carbon (C4) of the pyridone tautomer will be significantly downfield, typically >160 ppm.[7] |

| Mass Spec (MS) | The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass (180.0090 Da). A characteristic isotopic pattern for a monochlorinated compound ([M]⁺ and [M+2]⁺ peaks in an approximate 3:1 ratio) must be observed.[2] |

| HPLC/UPLC | A reverse-phase method, such as one using a C18 column with a mobile phase of acetonitrile and water containing an acid modifier like formic acid, can be used to assess purity.[8] The product should appear as a single major peak. |

Applications in Medicinal Chemistry

This compound is not typically an end-product but rather a versatile scaffold for building more complex drug candidates. The chlorine at the 6-position is a key functional group, susceptible to nucleophilic aromatic substitution (SₙAr), allowing for the introduction of various amine, ether, or thioether side chains. The 4-oxo group can be a site for O-alkylation or conversion to a 4-chloro derivative for further substitution.[1][5]

This reactivity profile makes it a valuable precursor for libraries of compounds targeting a range of diseases. For instance, the broader naphthyridine class has yielded potent inhibitors of kinases, antibacterial agents, and antimalarial drugs like pyronaridine.[9][10][11][12]

Caption: Derivatization potential of the this compound scaffold.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related chlorinated and hydroxylated naphthyridines and pyridines provide a strong basis for safe handling protocols.[13][14][15]

| Hazard Category | Description and Precautions |

| Health Hazards | Acute: Harmful if swallowed or inhaled. Causes skin irritation and serious eye irritation. May cause respiratory tract irritation.[13][14] Chronic: Repeated or prolonged contact may lead to sensitization in susceptible individuals. |

| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[14][15] |

| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.[13] |

| Stability & Reactivity | Stable under normal conditions. Avoid excess heat and dust formation. Incompatible with strong oxidizing agents.[14] |

| Decomposition | Hazardous decomposition products upon combustion include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[14] |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14] |

Conclusion

This compound is a chemical intermediate of significant value to the drug discovery and development community. Its straightforward synthesis from readily available precursors, combined with its strategically placed functional groups, makes it an attractive starting point for the creation of diverse molecular libraries. The insights provided in this guide—from a detailed synthesis protocol and characterization data to an overview of its synthetic utility and safety considerations—are intended to empower researchers to confidently incorporate this versatile scaffold into their research programs, accelerating the discovery of novel therapeutics.

References

- Acme Bioscience. This compound.

- Díaz-Gavilán, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252.

- Al-Tel, T. H., & Al-Qawasmeh, R. A. (2022). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 27(19), 6659.

- PubChem. 1,5-Naphthyridin-4-ol.

- Mowbray, C. E., et al. (2019). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of medicinal chemistry, 62(17), 8046-8065.

- Google Patents. US6677352B1 - 1,6-naphthyridine derivatives and their use to treat diabetes and related disorders.

- University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Google Patents. WO2021209477A1 - Crystalline forms of 4-[(7-chloro-2-methoxybenzo[b][2][16]naphthyridin-10-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol and their salts.

- Wang, Y., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC advances, 15(34), 23456-23461.

- Deady, L. W., et al. (2003). Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][2][17]naphthyridines. Journal of medicinal chemistry, 46(6), 1049-1054.

- Vijayalakshmi, S., & Rajendran, S. P. (2000). Synthesis of 6-chloro-7-phenyldibenzo[b,h][2][17]naphthyridines. Heterocyclic Communications, 6(6), 579-582.

- Google Patents. US4742060A - Heterocyclic compounds.

- Díaz-Gavilán, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252.

- Gulea, M., et al. (2023). Synthesis of Novel Benzo[b][2][17]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1690.

- Google Patents. US4190657A - Naphthyridine derivatives.

- Justia Patents. Crystalline forms of 4-[(7-chloro-2-methoxybenzo[b][2][16]naphthyridin-10-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol and salts thereof.

- SIELC Technologies. Separation of 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid on Newcrom R1 HPLC column.

- Michalak, M. (2022). Biological Activity of Naturally Derived Naphthyridines. Molecules, 27(15), 4806.

- Chen, Y., et al. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Molecules, 25(23), 5667.

- Wang, W., et al. (2018). Synthesis of 6-bromo-4-iodoquinoline. Proceedings of the 2018 International Conference on Material Engineering and Advanced Manufacturing Technology (MEAMT 2018).

- Caira, F., et al. (2011). Studies on 6-chloro-5-(1-naphthyloxy)-2-(trifluoromethyl)-1H-benzimidazole/2-hydroxypropyl-β-cyclodextrin association: Characterization, molecular modeling studies, and in vivo anthelminthic activity. Bioorganic & medicinal chemistry, 19(2), 789-797.

Sources

- 1. mdpi.com [mdpi.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound | 1312760-59-0 [chemicalbook.com]

- 4. acelybio.com [acelybio.com]

- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Separation of 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. mdpi.com [mdpi.com]

- 10. WO2021209477A1 - Formes cristallines de 4-[(7-chloro-2-méthoxybenzo[b][1,5]naphtyridin-10-yl)amino]-2,6-bis(pyrrolidin-1-ylméthyl)phénol et leurs sels - Google Patents [patents.google.com]

- 11. Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. fishersci.com [fishersci.com]

- 14. aksci.com [aksci.com]

- 15. fishersci.com [fishersci.com]

The Emerging Therapeutic Potential of 6-Chloro-1,5-naphthyridin-4-ol: A Mechanistic Exploration

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif renowned for its diverse pharmacological activities, prominently as a potent inhibitor of various protein kinases. This technical guide delves into the prospective mechanism of action of a specific derivative, 6-Chloro-1,5-naphthyridin-4-ol. While direct comprehensive studies on this particular molecule are nascent, this document synthesizes the wealth of data on structurally related 1,5-naphthyridine compounds to construct a scientifically grounded hypothesis of its biological function. We will explore its likely role as a kinase inhibitor, detail the pertinent signaling pathways, and provide robust experimental protocols to validate these assertions. This guide is intended to serve as a foundational resource for researchers and drug developers interested in the therapeutic potential of this promising compound.

Introduction: The Significance of the 1,5-Naphthyridine Core

Naphthyridines, bicyclic heterocyclic compounds containing two nitrogen atoms in a fused pyridine ring system, are of significant interest in medicinal chemistry.[1] Among the six possible isomers, the 1,5-naphthyridine framework has emerged as a versatile scaffold for the development of targeted therapeutics.[2][3] The arrangement of the nitrogen atoms in the 1,5-naphthyridine structure provides unique electronic and steric properties, enabling these molecules to effectively interact with the active sites of a variety of enzymes, particularly protein kinases.

The broad spectrum of biological activities exhibited by 1,5-naphthyridine derivatives includes anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2] Many of these effects are attributed to their ability to modulate key signaling pathways involved in cell proliferation, differentiation, and survival.

Proposed Mechanism of Action: Kinase Inhibition

Based on extensive research into the 1,5-naphthyridine class, the most probable mechanism of action for this compound is the inhibition of one or more protein kinases. Several members of this family have been identified as potent inhibitors of critical kinases implicated in oncology and other diseases.

Key Kinase Targets for 1,5-Naphthyridine Derivatives

Several important kinase families have been identified as targets for 1,5-naphthyridine compounds:

-

Fibroblast Growth Factor Receptors (FGFRs): Novel 1,5-naphthyridine derivatives have been designed as potent inhibitors of the FGFR family (FGFR1, 2, 3, and 4).[4] Aberrant FGFR signaling is a known driver in various cancers, making these inhibitors promising antitumor agents.[4]

-

Transforming Growth Factor-beta (TGF-β) Type I Receptor (ALK5): Optimization of initial screening hits has led to the discovery of 1,5-naphthyridine derivatives as potent and selective inhibitors of ALK5.[5][6][7] These compounds have shown efficacy in both enzymatic and cellular assays.[5][6][7]

-

c-Met Kinase: Certain 1,5-naphthyridine derivatives have been identified as potential inhibitors of the c-Met kinase, another important target in cancer therapy.[7][8]

-

Aurora Kinases: 7-aryl-substituted (1,5-naphthyridin-4-yl)ureas have been developed as inhibitors of Aurora kinases, which play a crucial role in cell cycle regulation.[8]

-

p38 MAP Kinase: Some 1,5-naphthyridine derivatives have demonstrated selectivity against p38 MAP kinase.[8]

Given this precedent, it is highly probable that this compound exerts its biological effects through the inhibition of one or more of these, or structurally related, kinases. The chloro and hydroxyl substitutions on the naphthyridine core would influence its binding affinity and selectivity for specific kinase targets.

Hypothetical Signaling Pathway Inhibition

The inhibition of a key protein kinase by this compound would disrupt downstream signaling cascades. For instance, if it targets the FGFR pathway, it would likely interfere with cell proliferation, migration, and survival.

Caption: Proposed inhibition of the FGFR signaling pathway by this compound.

Synthesis of this compound

The synthesis of this compound would likely follow established synthetic routes for 1,5-naphthyridine derivatives. A common approach involves the Conrad-Limpach reaction or a variation thereof, starting from a substituted 3-aminopyridine.

A plausible synthetic pathway could involve the reaction of a suitably substituted 3-aminopyridine with a β-ketoester or a similar reagent to form the pyridinone ring, followed by chlorination.

Caption: A potential synthetic workflow for this compound.

Experimental Protocols for Mechanistic Validation

To elucidate the precise mechanism of action of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Kinase Inhibition Assays

Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.

Methodology:

-

Kinase Panel Screening:

-

Utilize a commercial kinase screening service (e.g., Eurofins, Promega) to test the compound against a broad panel of human kinases at a fixed concentration (e.g., 10 µM).

-

Identify kinases that show significant inhibition (e.g., >50%).

-

-

IC50 Determination:

-

For the "hit" kinases identified in the initial screen, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50).

-

Prepare serial dilutions of this compound.

-

Incubate the compound with the purified kinase, its specific substrate, and ATP.

-

Measure the kinase activity using a suitable detection method (e.g., luminescence-based ATP detection, fluorescence polarization, or radiometric assay).

-

Plot the percentage of kinase inhibition against the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

-

| Parameter | Description |

| Kinase Panel | Broad panel of human kinases (e.g., >400) |

| Initial Concentration | 10 µM |

| Hit Criteria | >50% inhibition |

| IC50 Determination | 10-point dose-response curve |

| Detection Method | Luminescence-based ATP detection |

Cellular Assays

Objective: To assess the effect of this compound on cell proliferation and signaling in relevant cancer cell lines.

Methodology:

-

Cell Viability Assay:

-

Select cancer cell lines known to be dependent on the kinases identified in the in vitro assays (e.g., FGFR-dependent bladder cancer cells).

-

Seed cells in 96-well plates and treat with a range of concentrations of this compound for 72 hours.

-

Measure cell viability using a colorimetric assay (e.g., MTT, MTS) or a luminescence-based assay (e.g., CellTiter-Glo).

-

Calculate the GI50 (concentration for 50% growth inhibition).

-

-

Western Blot Analysis:

-

Treat selected cell lines with this compound for a specified time.

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with antibodies against the phosphorylated and total forms of the target kinase and its downstream effectors (e.g., p-ERK, ERK).

-

This will confirm target engagement and inhibition of the signaling pathway in a cellular context.

-

Caption: Workflow for cellular assays to validate the mechanism of action.

In Vivo Efficacy Studies

Objective: To evaluate the antitumor activity of this compound in a preclinical animal model.

Methodology:

-

Xenograft Model:

-

Implant human cancer cells (identified as sensitive in cellular assays) subcutaneously into immunocompromised mice.

-

Once tumors are established, randomize the mice into vehicle control and treatment groups.

-

Administer this compound at various doses and schedules (e.g., daily oral gavage).

-

Monitor tumor growth and body weight regularly.

-

At the end of the study, excise the tumors for pharmacodynamic analysis (e.g., Western blot for target inhibition).

-

| Parameter | Description |

| Animal Model | Immunocompromised mice (e.g., nude, SCID) |

| Cell Line | Relevant human cancer cell line |

| Administration Route | Oral gavage, intraperitoneal injection |

| Endpoints | Tumor volume, body weight, target modulation in tumors |

Conclusion

While direct experimental data on this compound is limited, the extensive body of research on the 1,5-naphthyridine scaffold provides a strong foundation for postulating its mechanism of action as a protein kinase inhibitor. The proposed experimental workflow offers a comprehensive strategy to validate this hypothesis, from initial in vitro screening to in vivo efficacy studies. The elucidation of its precise molecular targets will be crucial for its future development as a potential therapeutic agent in oncology or other disease areas driven by aberrant kinase signaling.

References

- Angibaud, P. R., et al. (2015). Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Cancer Research, 75(15_Supplement), 3641-3641. [Link]

- Al-Tel, T. H. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3252. [Link]

- Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-4506. [Link]

- Gellibert, F., et al. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. CoLab.

- Gellibert, F., et al. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors.

- Szychowski, K. A., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(16), 4993. [Link]

- Nowak, M., et al. (2021).

- Raj, K., et al. (2006). Synthesis of 6-chloro-7-phenyldibenzo[b,h][1][4]naphthyridines.

- Deady, L. W., et al. (2003). Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1][4]naphthyridines. Journal of Medicinal Chemistry, 46(6), 1049-1054. [Link]

- Al-Tel, T. H. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]

- Al-Tel, T. H. (2022).

- Li, Y., et al. (2023). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 13(28), 19047-19051. [Link]

- Mowbray, C. E., et al. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry, 63(15), 8236-8251. [Link]

- Al-Tel, T. H. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.

Sources

- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors | CoLab [colab.ws]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of 6-Chloro-1,5-naphthyridin-4-ol

An In-depth Technical Guide to the Predicted Biological Activity of 6-Chloro-1,5-naphthyridin-4-ol

Introduction

The naphthyridine scaffold, a heterocyclic system composed of two fused pyridine rings, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[1][2][3][4] The six possible isomers of naphthyridine have been explored for their therapeutic potential, leading to the discovery of compounds with anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties.[1][2][4][5][6][7][8] This guide focuses on a specific, lesser-studied derivative, this compound.

While direct and extensive research on this compound is not widely available in the public domain, its structural features—a 1,5-naphthyridine core, a chloro substituent at the 6-position, and a hydroxyl group at the 4-position (which exists in tautomeric equilibrium with the 1,5-naphthyridin-4(1H)-one form)—allow for a predictive analysis of its biological potential. This document will, therefore, extrapolate from the rich body of literature on structurally related naphthyridine analogues to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will delve into predicted biological activities, propose detailed experimental protocols for characterization, and discuss potential mechanisms of action, all grounded in the established knowledge of the broader naphthyridine class.

Part 1: Predicted Biological Activities and Therapeutic Potential

Based on the extensive research into the naphthyridine family, this compound is predicted to exhibit significant biological activity, primarily in the realms of oncology and kinase inhibition.

Anticancer Activity

The naphthyridine core is a well-established pharmacophore in the design of anticancer agents.[5][7] Derivatives have been shown to exert cytotoxic effects against a variety of human cancer cell lines, including cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3).[7] The mechanisms underlying these effects are diverse and can include the inhibition of critical cellular enzymes like topoisomerase II.[7]

The presence of a chloro group, as in this compound, is a common feature in many active pharmaceutical ingredients and can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. For instance, in a series of 1,8-naphthyridine derivatives, substitutions at various positions, including with methyl groups, were found to modulate cytotoxic activity.[7]

Table 1: Cytotoxic Activity of Representative Naphthyridine Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Naphthyridine Derivative 16 | HeLa (Cervical) | 0.7 | [7] |

| Naphthyridine Derivative 16 | HL-60 (Leukemia) | 0.1 | [7] |

| Naphthyridine Derivative 16 | PC-3 (Prostate) | 5.1 | [7] |

| 10-methoxycanthin-6-one | DU145 (Prostate) | 1.58 (µg/mL) | [1][2] |

| N-substituted 6-(chloro)-1H-benzimidazole derivative | Various | 1.84 - 10.28 (µg/mL) | [9] |

Note: The activities of various derivatives are presented to illustrate the potential of the naphthyridine scaffold. Direct IC50 values for this compound are not available.

Kinase Inhibition

A significant body of evidence points to the ability of naphthyridine derivatives to act as potent inhibitors of protein kinases, which are crucial regulators of cellular processes and frequently dysregulated in diseases like cancer.

For example, novel 1,5-naphthyridine derivatives have been identified as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5).[8] Specific compounds in this class have demonstrated ALK5 inhibition with IC50 values in the low nanomolar range.[8]

Furthermore, substituted 1,6-naphthyridines have been described as inhibitors of cyclin-dependent kinase 5 (CDK5), a target implicated in neurodegenerative diseases and cancer.[6] The aberrant activity of CDK5 is linked to the progression of several cancers, including prostate and thyroid carcinoma.[6]

Given these precedents, it is highly plausible that this compound could function as a kinase inhibitor. The 4-ol (or 4-one) moiety can act as a hydrogen bond donor and acceptor, a common feature in kinase inhibitors that interact with the hinge region of the ATP-binding pocket.

Hypothetical Target Signaling Pathway: TGF-β Receptor

The TGF-β signaling pathway is a key regulator of cell growth, differentiation, and apoptosis. Its aberrant activation is implicated in cancer progression and fibrosis. Small molecule inhibitors of the ALK5 kinase can block this pathway.

Caption: Hypothetical inhibition of the TGF-β/ALK5 signaling pathway.

Other Potential Activities

The naphthyridine scaffold has also been associated with a range of other biological activities, including:

-

Antimicrobial Activity: Naturally occurring and synthetic naphthyridines have demonstrated activity against various bacteria and fungi.[1][2][4]

-

Anti-inflammatory Activity: Certain derivatives have shown potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO).[1][2]

-

Antiviral and Antiparasitic Effects: Some naphthyridine alkaloids have been investigated for their activity against HIV and parasites like Trypanosoma cruzi.[1][2]

Part 2: Experimental Protocols for Biological Characterization

To empirically determine the , a systematic series of in vitro and cellular assays is required. The following protocols provide a robust framework for this initial characterization.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50), providing a measure of its cytotoxic potential.

Methodology:

-

Cell Plating: Seed a panel of human cancer cell lines (e.g., HeLa, HL-60, PC-3, A549) into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare a serial dilution of this compound in DMSO and then dilute further in cell culture medium. Add the compound dilutions to the cells, ensuring the final DMSO concentration is below 0.5%. Include vehicle-only (DMSO) and untreated controls.

-

Incubation: Incubate the plates for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.

Kinase Inhibition Profiling

A broad kinase screen is essential to identify potential kinase targets and to assess selectivity.

Caption: Experimental workflow for in vitro kinase inhibition profiling.

Methodology (Example using ADP-Glo™ Kinase Assay):

-

Kinase Reaction Setup: In a 384-well plate, add the kinase, kinase buffer, substrate, ATP, and varying concentrations of this compound.

-

Incubation: Incubate the reaction at room temperature for 1 hour.

-

ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

-

Luminescence Measurement: Measure the luminescent signal using a plate reader. The signal intensity is proportional to the amount of ADP formed and thus, the kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value for active compounds.

Cellular Target Engagement (Western Blot)

This protocol validates that the compound inhibits the intended kinase target within a cellular environment by assessing the phosphorylation of a known downstream substrate.

Methodology (Example for TGF-β/ALK5 Pathway):

-

Cell Treatment: Plate a responsive cell line (e.g., HaCaT keratinocytes) and serum-starve overnight. Treat the cells with this compound for 1-2 hours.

-

Pathway Stimulation: Stimulate the cells with TGF-β1 for 30 minutes to activate the ALK5 pathway.

-

Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate with a primary antibody against phospho-SMAD2 (a direct substrate of ALK5) overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

To confirm equal protein loading, strip the membrane and re-probe with an antibody against total SMAD2 or a housekeeping protein like GAPDH.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A reduction in the phospho-SMAD2 signal in the compound-treated samples indicates target engagement.

Part 3: Structure-Activity Relationships (SAR) and Future Directions

While specific SAR for this compound is not established, insights can be drawn from related series. The chloro group at the 6-position likely influences electronic properties and may engage in halogen bonding with the target protein. Its position could also affect the overall conformation of the molecule. The 4-hydroxy group (or 4-oxo tautomer) is a critical feature, likely involved in key hydrogen bonding interactions within the active site of a target kinase, as is common for this type of scaffold.

Future work should focus on:

-

Synthesis and Confirmation: The first step is the unambiguous synthesis and structural confirmation of this compound.

-

Broad Biological Screening: Initial screening against diverse cancer cell lines and a broad panel of kinases will provide a foundational understanding of its biological profile.

-

Analogue Synthesis: Based on initial findings, a library of analogues should be synthesized to explore the SAR. Modifications could include:

-

Varying the substituent at the 6-position (e.g., fluoro, methyl, methoxy) to probe steric and electronic requirements.

-

Introducing substituents at other positions on the naphthyridine ring to enhance potency and modulate physicochemical properties.

-

Derivatizing the 4-hydroxy group to explore pro-drug strategies or alter binding interactions.

-

References

A comprehensive list of references will be compiled based on the sources used to generate this guide.

Sources

- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines | Scilit [scilit.com]

- 6. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to Unveiling the Therapeutic Potential of 6-Chloro-1,5-naphthyridin-4-ol

Foreword: The Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as fertile ground for the discovery of novel therapeutics. The 1,5-naphthyridine core is one such "privileged scaffold," a heterocyclic motif that has garnered significant attention for its diverse and potent biological activities.[1][2] This guide focuses on a specific derivative, 6-Chloro-1,5-naphthyridin-4-ol, a compound poised for exploration. While direct literature on this exact molecule is nascent, the extensive research into the broader 1,5-naphthyridine family provides a robust foundation for predicting and validating its therapeutic targets. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, offering a synthesis of established knowledge and a detailed experimental framework to unlock the potential of this compound.

The 1,5-Naphthyridine Core: A Foundation for Diverse Bioactivity

The 1,5-naphthyridine ring system, an isomer of the more widely known 1,8-naphthyridine found in compounds like nalidixic acid, is a fused bicyclic heterocycle containing two nitrogen atoms.[2][3] This structural motif has been successfully exploited to develop agents with a wide spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][4] The versatility of the 1,5-naphthyridine scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological target specificity.

Our subject, this compound, presents a unique combination of a chloro substituent and a hydroxyl group (which likely exists in its tautomeric keto form as a 4-one), offering distinct electronic and steric properties that can be pivotal for target engagement.

| Property | Value | Source |

| Molecular Formula | C8H5ClN2O | [5][6] |

| Molecular Weight | 180.59 g/mol | [5] |

| CAS Number | 1312760-59-0 | [5][7] |

Potential Therapeutic Arenas and Key Molecular Targets

Based on the established bioactivities of the 1,5-naphthyridine class, we can logically infer two primary therapeutic areas for investigation: oncology and infectious diseases.

Oncology: Targeting Aberrant Kinase Signaling

A significant body of research has highlighted the potential of 1,5-naphthyridine derivatives as potent kinase inhibitors.[8] Two particularly compelling targets for this compound are the Transforming Growth Factor-beta (TGF-β) type I receptor (ALK5) and the c-Met kinase.

The TGF-β signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is a hallmark of cancer progression, promoting tumor growth, invasion, and immunosuppression. Several 1,5-naphthyridine derivatives have been identified as potent and selective inhibitors of ALK5.[1][8]

Mechanism of Action Hypothesis: We hypothesize that this compound can act as an ATP-competitive inhibitor of ALK5, binding to the kinase domain and preventing its autophosphorylation and subsequent downstream signaling.

Experimental Validation Workflow:

Caption: Workflow for validating ALK5 inhibition.

Detailed Protocol: Biochemical ALK5 Kinase Assay

-

Objective: To determine the direct inhibitory activity of this compound on ALK5 kinase activity.

-

Materials:

-

Recombinant human ALK5 protein.

-

Myelin Basic Protein (MBP) as a substrate.

-

[γ-³²P]ATP or a fluorescence-based ATP analog.

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

This compound stock solution in DMSO.

-

Positive control inhibitor (e.g., Repsox).

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the kinase buffer, ALK5 enzyme, and the test compound or DMSO vehicle. Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of MBP and [γ-³²P]ATP.

-

Incubate the reaction for 30-60 minutes at 30°C.

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a phosphocellulose filter plate and wash to remove unincorporated ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

-

The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), are frequently dysregulated in various cancers, promoting cell proliferation, motility, and invasion. The 1,5-naphthyridine scaffold has been explored for the development of c-Met inhibitors.[8]

Experimental Validation: c-Met Kinase Assay

A similar biochemical kinase assay as described for ALK5 can be adapted for c-Met, using recombinant c-Met protein and a suitable substrate like poly(Glu, Tyr) 4:1.

Infectious Diseases: A New Generation of Antimicrobials

While the 1,8-naphthyridine core is the progenitor of the quinolone antibiotics, derivatives of the 1,5-naphthyridine scaffold have also demonstrated promising antimicrobial activity.[1] The likely targets are bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.

Mechanism of Action Hypothesis: this compound may inhibit bacterial growth by intercalating with DNA and/or inhibiting the function of DNA gyrase and topoisomerase IV, leading to DNA damage and cell death.

Experimental Validation Workflow:

Caption: Workflow for antimicrobial activity validation.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

-

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Mueller-Hinton Broth (MHB).

-

This compound stock solution in DMSO.

-

Positive control antibiotic (e.g., Ciprofloxacin).

-

96-well microtiter plates.

-

-

Procedure:

-

Prepare a two-fold serial dilution of this compound in MHB in a 96-well plate.

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the bacterial inoculum to each well containing the test compound, positive control, or growth control (no compound).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

-

Conclusion and Future Directions

This compound stands as a promising, yet underexplored, molecule. The wealth of data on the 1,5-naphthyridine scaffold provides a clear and logical path for its investigation. The experimental workflows and protocols detailed in this guide offer a comprehensive starting point for elucidating its therapeutic potential. Initial validation of its activity against ALK5, c-Met, and a panel of pathogenic bacteria will be crucial in directing future medicinal chemistry efforts. Structure-activity relationship (SAR) studies, stemming from the initial biological data, will enable the optimization of this scaffold to enhance potency, selectivity, and pharmacokinetic properties, ultimately paving the way for a new class of therapeutics.

References

- The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide. Benchchem.

- Synthetic Strategies, Reactivity and Applic

- Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Deriv

- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.

- Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors.

- Biological Activity of Naturally Derived Naphthyridines. PMC - PubMed Central.

- This compound | 1312760-59-0. ChemicalBook.

- This compound 1312760-59-0 wiki. Guidechem.

- This compound. 爱诗伦生物科技(上海)有限公司.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. acelybio.com [acelybio.com]

- 7. This compound | 1312760-59-0 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

Foreword: The Enduring Appeal of the 1,5-Naphthyridine Scaffold

An In-Depth Technical Guide to the Synthesis and Application of 1,5-Naphthyridine Derivatives

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the urgent need for novel therapeutic agents with enhanced efficacy and specificity. Within this dynamic environment, certain molecular scaffolds consistently emerge as privileged structures, offering a versatile platform for the design of new drugs. The 1,5-naphthyridine core, a bicyclic heteroaromatic system composed of two fused pyridine rings, stands as a testament to this principle. Its rigid, planar structure and the strategic placement of its nitrogen atoms provide an ideal framework for molecular recognition, enabling potent and selective interactions with a diverse array of biological targets. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of 1,5-naphthyridine derivatives, from their synthesis to their burgeoning applications in modern medicine.

I. Strategic Approaches to the Synthesis of the 1,5-Naphthyridine Core

The construction of the 1,5-naphthyridine ring system is a critical first step in the exploration of its therapeutic potential. Several classical and modern synthetic methodologies have been developed and refined to provide access to this important scaffold. The choice of a particular synthetic route is often dictated by the desired substitution pattern on the final molecule.

The Skraup Synthesis: A Classic Route to Unsubstituted and Substituted 1,5-Naphthyridines

The Skraup synthesis is a venerable and reliable method for the preparation of quinolines and their aza-analogs, including 1,5-naphthyridines.[1] The reaction involves the treatment of a 3-aminopyridine derivative with glycerol in the presence of a strong acid, typically sulfuric acid, and an oxidizing agent.[1] The in-situ dehydration of glycerol to acrolein is a key step, which then undergoes a Michael addition with the aminopyridine, followed by cyclization and aromatization to yield the 1,5-naphthyridine core.[1]

Experimental Protocol: Skraup Synthesis of 1,5-Naphthyridine

-

Step 1: Reaction Setup. In a fume hood, cautiously add concentrated sulfuric acid to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. To this, add 3-aminopyridine and the oxidizing agent (e.g., sodium m-nitrobenzenesulfonate).

-

Step 2: Addition of Glycerol. Slowly add glycerol to the reaction mixture with continuous stirring. The addition is exothermic and should be done with care.

-

Step 3: Heating. Heat the reaction mixture to the appropriate temperature (typically 130-150 °C) and maintain it for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Step 4: Work-up. After completion, cool the reaction mixture and carefully pour it onto crushed ice. Basify the mixture with a concentrated solution of sodium hydroxide to precipitate the crude product.

-

Step 5: Purification. Collect the crude product by filtration, wash it with water, and dry it. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

The Gould-Jacobs Reaction: A Versatile Method for 4-Hydroxy-1,5-naphthyridines

The Gould-Jacobs reaction provides a powerful route to 4-hydroxy-1,5-naphthyridine derivatives, which are valuable intermediates for further functionalization.[2] This method involves the condensation of a 3-aminopyridine with a diethyl ethoxymethylenemalonate (EMME) or a similar malonic ester derivative, followed by thermal cyclization.[2]

Experimental Protocol: Gould-Jacobs Synthesis of 4-Hydroxy-1,5-naphthyridine-3-carboxylic Acid Ethyl Ester

-

Step 1: Condensation. Mix 3-aminopyridine and diethyl ethoxymethylenemalonate in a suitable solvent (e.g., diphenyl ether or Dowtherm A) in a round-bottom flask.

-

Step 2: Heating. Heat the mixture to a high temperature (typically 240-260 °C) to effect cyclization. The reaction is usually complete within 30 minutes.

-

Step 3: Isolation of the Product. Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

-

Step 4: Purification. Collect the solid by filtration, wash with the non-polar solvent, and dry. The crude product can be recrystallized to obtain the pure 4-hydroxy-1,5-naphthyridine-3-carboxylic acid ethyl ester.

Modern Synthetic Approaches: Cross-Coupling and Cycloaddition Reactions

While classical methods remain valuable, modern synthetic chemistry has introduced more sophisticated and versatile strategies for the synthesis of 1,5-naphthyridine derivatives. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, have emerged as powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide range of substituted 1,5-naphthyridines.[2][3]

Aza-Diels-Alder reactions, a type of pericyclic reaction, have also been employed for the synthesis of tetrahydro-1,5-naphthyridine derivatives.[2] These reactions involve the [4+2] cycloaddition of an imine (the aza-diene) with an alkene or alkyne (the dienophile), providing a stereocontrolled route to these saturated heterocyclic systems.[2]

II. Biological Activities and Therapeutic Potential

The 1,5-naphthyridine scaffold is a cornerstone in the development of new therapeutic agents due to its wide spectrum of biological activities.[4][5] The ability to readily introduce various substituents at different positions of the ring system allows for the fine-tuning of pharmacological properties.

Anticancer Activity

A significant body of research has focused on the anticancer properties of 1,5-naphthyridine derivatives.[6] Many of these compounds exert their cytotoxic effects by inhibiting key enzymes involved in DNA replication and cell division, such as topoisomerase I and various kinases.[6][7]

| Compound Class | Mechanism of Action | Example IC50 Values | References |

| Phenyl- and indeno-1,5-naphthyridines | Topoisomerase I inhibition | Antiproliferative activity against COLO 205 human colon cancer cells | [6] |

| Aminothiazole and pyrazole derivatives | TGF-β type I receptor (ALK5) inhibition | IC50 = 4-6 nM for ALK5 autophosphorylation | [8] |

| Canthin-6-one alkaloids | Induction of apoptosis and necrosis | Active in Kasumi-1 human myeloid leukemia cells | [9] |

Antimicrobial Activity

While the 1,8-naphthyridine isomer is more famously associated with antibacterial agents like nalidixic acid, the 1,5-naphthyridine scaffold has also yielded compounds with promising antimicrobial properties.[10] These derivatives often target bacterial topoisomerases, such as DNA gyrase and topoisomerase IV, leading to the inhibition of bacterial growth.[11]

| Compound Class | Target Organisms | Mechanism of Action | References |

| Oxabicyclooctane-linked NBTIs | Gram-positive and Gram-negative bacteria | Inhibition of DNA gyrase and topoisomerase IV | [11] |

| Fused 1,5-naphthyridines | Plasmodium falciparum and Plasmodium vivax | Antimalarial activity | [12] |

Other Pharmacological Applications

The therapeutic potential of 1,5-naphthyridine derivatives extends beyond cancer and infectious diseases. They have been investigated for a variety of other pharmacological applications, including:

-

Anti-inflammatory activity: Certain derivatives have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and various interleukins.[9]

-

Antiviral activity: Some 1,5-naphthyridine derivatives have been reported to exhibit activity against viruses, including the Ebola virus.[2][5]

-

Central Nervous System (CNS) activity: The scaffold has been explored for its potential in treating neurological and psychiatric disorders.[13]

III. Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective 1,5-naphthyridine-based drugs. SAR studies involve systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity.

For novel bacterial topoisomerase inhibitors (NBTIs) with a 1,5-naphthyridine core, it has been observed that substitutions at the C-2 and C-7 positions are critical for optimal antibacterial activity.[11] For instance, an alkoxy group at C-2 and a halogen or hydroxyl group at C-7 were found to be favorable for broad-spectrum activity.[11] Conversely, substitutions at other positions on the naphthyridine ring generally led to a decrease in potency.[11]

IV. Visualizing Key Concepts

To better illustrate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.

Caption: General workflow for the synthesis and evaluation of 1,5-naphthyridine derivatives.

Caption: Simplified mechanism of the Skraup synthesis of 1,5-naphthyridines.

Caption: Inhibition of the TGF-β signaling pathway by a 1,5-naphthyridine derivative.

V. Future Perspectives

The 1,5-naphthyridine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research in this area will likely focus on several key aspects:

-

Expansion of Chemical Space: The development of novel synthetic methodologies to access a wider range of derivatives with diverse substitution patterns.

-

Target-Based Drug Design: The use of computational tools and structural biology to design 1,5-naphthyridine derivatives that are highly selective for their intended biological targets.

-

Combination Therapies: The investigation of 1,5-naphthyridine derivatives in combination with existing drugs to overcome resistance and enhance therapeutic outcomes.

-

Exploration of New Therapeutic Areas: The evaluation of these compounds for their potential in treating a broader range of diseases, including neurodegenerative disorders and metabolic diseases.

References

- Gomez, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

- Gomez, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.

- Gomez, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. [Link]

- Czepielewska, D., et al. (2022). Biological Activity of Naturally Derived Naphthyridines. Molecules, 27(19), 6263. [Link]

- Bekkali, N., et al. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203. [Link]

- Palacios, F., et al. (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current Topics in Medicinal Chemistry, 14(23), 2722-8. [Link]

- Singh, S. B., et al. (2015). Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). Bioorganic & Medicinal Chemistry Letters, 25(11), 2409-15. [Link]

- Gomez, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]

- de la Cuesta, E., et al. (2020).

- de la Cuesta, E., et al. (2020). Fused 1,5-naphthyridines. Encyclopedia.pub. [Link]

- Sridhar, S. K., et al. (2021). Review of Chemical, Pharmacological Activities of Naphthyridine Derivatives (1970 To 2020). International Journal of Pharmaceutical and Biological Sciences, 12(4), 40-55. [Link]

- Kwiecień, H., et al. (2022).

- Czepielewska, D., et al. (2022). Biological Activity of Naturally Derived Naphthyridines. MDPI. [Link]

- Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-506. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. ijpbs.net [ijpbs.net]

The Naphthyridine Saga: From Serendipitous Discovery to a Privileged Scaffold in Medicinal Chemistry

A Technical Guide for Drug Development Professionals

The journey of the naphthyridine scaffold in medicinal chemistry is a compelling narrative of scientific curiosity, serendipity, and rational drug design. This guide provides an in-depth exploration of the discovery and history of naphthyridines, tracing their evolution from an accidental finding to a cornerstone of modern antibacterial therapy and beyond. For researchers and scientists in drug development, understanding this history offers valuable insights into the principles of medicinal chemistry and the enduring potential of heterocyclic scaffolds.

The Genesis: An Unassuming Beginning and a Pivotal Discovery

The story of naphthyridines does not begin with a targeted drug discovery program but with fundamental explorations in heterocyclic chemistry. There are six possible isomeric forms of naphthyridine, but the 1,8-isomer has become the most extensively studied.[1] The first documented synthesis of the 1,8-naphthyridine core was reported in the early 20th century, an academic achievement that initially did not spark significant interest in the pharmaceutical industry.[1]

The turning point came in 1962, a landmark year for antibacterial research. In the laboratories of the Sterling-Winthrop Research Institute, while working on the synthesis of the antimalarial drug chloroquine, George Lesher and his colleagues stumbled upon a byproduct with unexpected biological activity.[2][3][4] This compound, 1-ethyl-7-methyl-1,8-naphthyridin-4-one-3-carboxylic acid, was named nalidixic acid .[5] It was the first synthetic quinolone antibiotic and, more accurately, a naphthyridone.[2][3]

Nalidixic acid demonstrated potent activity against Gram-negative bacteria and was subsequently approved for the treatment of urinary tract infections (UTIs) in 1967.[2][5][6][7] This discovery was a watershed moment, establishing the 1,8-naphthyridine core as a novel chemotherapeutic agent and laying the foundation for the development of the vast family of quinolone antibiotics.[1]

The Fluoroquinolone Revolution: Enhancing Potency and Broadening the Spectrum

While nalidixic acid was a significant breakthrough, its clinical utility was limited by a narrow spectrum of activity and the rapid development of bacterial resistance.[2] This spurred medicinal chemists to explore structural modifications of the naphthyridine and related quinolone scaffolds to overcome these limitations. This led to the era of the fluoroquinolones in the 1970s and 1980s, which dramatically expanded the antibacterial spectrum and improved pharmacokinetic properties.[6][7][8]

Key structural modifications that defined the fluoroquinolones included:

-

Introduction of a fluorine atom at the C-6 position: This modification significantly increased the potency of the compounds by enhancing their binding to the target enzymes, DNA gyrase and topoisomerase IV.[8][9]

-

Addition of a piperazine ring at the C-7 position: This substituent broadened the spectrum of activity to include Gram-positive bacteria and improved the pharmacokinetic profile of the drugs.[10]

One of the notable early fluoroquinolones featuring a 1,8-naphthyridine core was enoxacin .[5] It demonstrated a broader spectrum of activity compared to nalidixic acid and was used to treat a range of infections.[5]

Mechanism of Action: A Tale of Two Topoisomerases

The antibacterial power of naphthyridines and fluoroquinolones lies in their ability to inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV .[2][3][5] These enzymes are crucial for maintaining the proper topology of bacterial DNA during replication, transcription, and repair.

-

DNA Gyrase (a Type II Topoisomerase): This enzyme introduces negative supercoils into the bacterial DNA, a process necessary for the initiation of replication and transcription. Naphthyridines bind to the A subunit of DNA gyrase, preventing it from re-ligating the DNA strands after cleavage, leading to a bactericidal effect.[5][11]

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes after replication, allowing for their segregation into daughter cells. Inhibition of topoisomerase IV by naphthyridines also leads to cell death.

The dual-targeting mechanism of many fluoroquinolones contributes to their potency and can slow the development of resistance.

Structure-Activity Relationships (SAR): A Medicinal Chemist's Guide to Optimization

The extensive research into naphthyridines and quinolones has led to a well-defined understanding of their structure-activity relationships (SAR). This knowledge has been instrumental in the rational design of new and improved antibacterial agents.

| Position | Substituent | Impact on Activity and Properties |

| N-1 | Cyclopropyl | Generally provides the most potent antibacterial activity.[9][12] |

| C-3 | Carboxylic Acid | Essential for binding to DNA gyrase and antibacterial activity.[12] |

| C-5 | Amino | Can improve overall potency.[10] |

| C-6 | Fluorine | Dramatically increases antibacterial potency.[8][9] |

| C-7 | Piperazine/Pyrrolidine | Broadens spectrum, improves pharmacokinetics, but can influence side effects.[10] |

| C-8 | Halogen (F, Cl) | Can improve oral absorption and activity against anaerobes.[10] |

Key SAR Insights:

-

The core bicyclic ring system and the C-3 carboxylic acid are generally considered essential for activity.[12]

-

Modifications at the N-1, C-5, C-6, C-7, and C-8 positions have been the primary focus for optimizing potency, spectrum, and safety.[8][10]

-

A delicate balance must be struck, as modifications that enhance antibacterial activity can sometimes increase the potential for side effects. For example, the nature of the C-7 substituent can influence CNS effects and phototoxicity.[10]

Case Study: Gemifloxacin - A Fourth-Generation Fluoroquinolone

The evolution of naphthyridine-based antibiotics is exemplified by gemifloxacin . This fourth-generation fluoroquinolone showcases the culmination of decades of SAR studies.

Design Rationale: Gemifloxacin was designed to have enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, a common cause of respiratory tract infections, including resistant strains.[13]

Key Structural Features:

-

A 1,8-naphthyridine core.

-

A cyclopropyl group at the N-1 position.

-

A fluorine atom at the C-6 position.

-

A unique pyrrolidine substituent at the C-7 position, which contributes to its enhanced activity against Gram-positive organisms and topoisomerase IV.[13]

Synthesis: The synthesis of gemifloxacin typically involves the coupling of a 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid intermediate with the appropriate aminomethyl-methoxyimino-pyrrolidine side chain.[14][15]

Experimental Protocol: A Generalized Synthesis of the Gemifloxacin Core

-

Preparation of the Naphthyridine Ring: A common route involves the Gould-Jacobs reaction or a similar cyclization strategy starting from an appropriately substituted aminopyridine.

-

Chlorination at C-7: The hydroxyl group at the C-7 position of the naphthyridine core is converted to a chlorine atom, making it a good leaving group for the subsequent nucleophilic substitution.

-

Nucleophilic Aromatic Substitution: The chlorinated intermediate is reacted with the desired pyrrolidine side chain in the presence of a base to yield the final gemifloxacin molecule.[14]

-

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the active pharmaceutical ingredient.

The Expanding Therapeutic Horizons of Naphthyridines

The versatility of the naphthyridine scaffold extends far beyond its antibacterial applications. Its unique electronic and steric properties have made it a "privileged scaffold" in medicinal chemistry, with derivatives being investigated for a wide range of therapeutic indications.[1][16]

-

Anticancer Activity: Some naphthyridine derivatives have shown potent anticancer activity by inhibiting topoisomerase II, similar to their antibacterial mechanism but targeting the human enzyme.[17] Vosaroxin is a notable example that has been in clinical trials for acute myeloid leukemia.[18]

-

Antiviral Properties: The scaffold has been explored for the development of antiviral agents, including those targeting HIV.[19]

-

Neurodegenerative and Immunomodulatory Disorders: The ability of naphthyridine derivatives to interact with various biological targets has led to their investigation for treating neurodegenerative diseases and modulating the immune system.[16][19]

-

Kinase Inhibition: The naphthyridine framework has been successfully employed in the design of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[20]

Conclusion

The history of naphthyridines in medicinal chemistry is a testament to the power of observation, the importance of systematic chemical modification, and the enduring value of privileged scaffolds. From the serendipitous discovery of nalidixic acid to the rationally designed fluoroquinolones like gemifloxacin, and now to a diverse array of therapeutic candidates, the naphthyridine core has proven to be a remarkably fruitful starting point for drug discovery. For the medicinal chemist, this journey underscores the principle that a deep understanding of the history and SAR of a chemical class can unlock its potential to address a multitude of human diseases. The saga of the naphthyridines is far from over, and its future chapters are likely to be just as impactful as its past.

References

- Structure-activity and structure-side-effect relationships for the quinolone antibacterials. (n.d.). ScienceDirect.

- Quinolone antibiotics - PMC - PubMed Central - NIH. (n.d.). NIH.

- Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. (n.d.).

- Structure-activity relationships of the fluoroquinolones. (n.d.). ASM Journals.

- Quinolone Molecular Structure‐Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. (n.d.).

- Synthesis Of Gemifloxacin. (n.d.). Quick Company.

- Classification and structure-activity relationships of fluoroquinolones. (1995). PubMed.

- discovery and history of 1,8-naphthyridine compounds. (n.d.). Benchchem.

- The quinolones: decades of development and use. (n.d.). PubMed.

- The quinolones: decades of development and use. (n.d.). SciSpace.

- Nalidixic acid. (n.d.). Wikipedia.

- Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. (2012). Semantic Scholar.

- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (n.d.). RSC Publishing.

- A Snapshot on the Development of Quinolones and Fluoroquinolones - An Origin of Nalidixic Acid Abstract Introduction. (n.d.). Herbal Medicines Journal.

- Antimicrobial Activity of Naphthyridine Deriv

- 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. (2021). PubMed.

- discovery and SAR study of 1H-imidazo[4,5-h][10][14]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. (2013). PubMed.

- Synthesis, Characterization and Biological Studies of Gemifloxacin Mesylate with Nickel(II) and Copper(II). (2024). Asian Journal of Chemistry.

- 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. (n.d.). Unknown Source.

- 1,8-Naphthyridine synthesis. (n.d.). Organic Chemistry Portal.

- Biological Activity of Naturally Derived Naphthyridines - PMC - PubMed Central. (n.d.). NIH.

- Antimicrobial Activity of Naphthyridine Deriv

- (PDF) Modification of Gemifloxacin Drug Antibacterial to Promising Anti-Prostate Cancer PC3 Azomethine Compounds: Synthesis and in Vitro Studies. (2024).

- Studies on Antimicrobial Activity of Novel Naphthyridine Deriv

- Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hep

- Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC - PubMed Central. (n.d.). NIH.

- Gemifloxacin process and polymorphs. (n.d.).

- Discovery of gemifloxacin (Factive, LB20304a)

- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.).

- (PDF) Antimicrobial Activity of Naphthyridine Derivatives. (n.d.).

- Antimicrobial Activity of Naphthyridine Deriv

- Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022). Journal of Medicinal Chemistry.

- The Significance of Naphthyridine Derivatives in Modern Antibacterial Therapies. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..

- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. (n.d.). NIH.

- 1,6-Naphthyridin-2(1H)

- Available drugs having 1,8-naphthyridine nucleus. (a) Vosaroxin. (b)... (n.d.).

- Antimicrobial Activity of Naphthyridine Deriv

- 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. (n.d.).

- Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents - PMC - NIH. (n.d.). NIH.

- Broad-spectrum antibiotics containing a 1,5-naphthyridine core. (n.d.).

- Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prost

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nalidixic acid - Wikipedia [en.wikipedia.org]

- 4. hmj.lums.ac.ir [hmj.lums.ac.ir]

- 5. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The quinolones: decades of development and use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. Structure-activity and structure-side-effect relationships for the quinolone antibacterials. | Semantic Scholar [semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of gemifloxacin (Factive, LB20304a): a quinolone of a new generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis Of Gemifloxacin [quickcompany.in]

- 15. WO2006134608A1 - Gemifloxacin process and polymorphs - Google Patents [patents.google.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Chloro-1,5-naphthyridin-4-ol (CAS: 1312760-59-0)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Chloro-1,5-naphthyridin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, plausible synthetic routes based on established methodologies, and its potential applications in drug discovery, all while maintaining a focus on scientific integrity and practical insights.